molecular formula C5H10O2S B14567220 Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester CAS No. 61603-69-8

Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester

Cat. No.: B14567220
CAS No.: 61603-69-8
M. Wt: 134.20 g/mol
InChI Key: HRVRZADARGUTKY-UHFFFAOYSA-N
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Description

Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester is a chemical compound with the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . It is known for its unique structure, which includes a thioester functional group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester typically involves the esterification of 2-hydroxy-2-methylpropanethioic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various esters and amides.

Scientific Research Applications

Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis to introduce thioester groups into molecules.

    Biology: The compound is studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biochemical assays and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanethioic acid, 2-hydroxy-2-methyl-, S-methyl ester is unique due to its thioester functional group, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

61603-69-8

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

S-methyl 2-hydroxy-2-methylpropanethioate

InChI

InChI=1S/C5H10O2S/c1-5(2,7)4(6)8-3/h7H,1-3H3

InChI Key

HRVRZADARGUTKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)SC)O

Origin of Product

United States

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